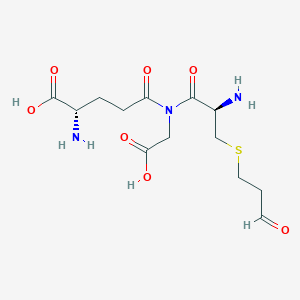

S-(2-Aldehydoethyl)glutathione

Description

Properties

CAS No. |

124521-13-7 |

|---|---|

Molecular Formula |

C13H21N3O7S |

Molecular Weight |

363.39 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

YYSYEKODSCLPQB-IUCAKERBSA-N |

SMILES |

C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |

Isomeric SMILES |

C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |

Canonical SMILES |

C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |

Other CAS No. |

124521-13-7 |

Synonyms |

glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolic Fates of S 2 Aldehydoethyl Glutathione

Oxidative Metabolism of the Aldehyde Moiety

The primary route for the detoxification of S-(2-Aldehydoethyl)glutathione is the oxidation of its aldehyde moiety. This metabolic conversion is predominantly carried out by the aldehyde dehydrogenase (ALDH) superfamily of enzymes located in different subcellular compartments.

Role of Aldehyde Dehydrogenase (ALDH) Isoforms

The oxidation of the this compound adduct to its corresponding acid is mediated by multiple isoforms of aldehyde dehydrogenase (ALDH) found in both the cytosolic and mitochondrial fractions of the liver. nih.gov These enzymes play a crucial role in detoxifying a wide range of endogenous and exogenous aldehydes. nih.govnih.gov The mitochondrial ALDH2, in particular, is a key enzyme in metabolizing reactive aldehydes generated during oxidative stress. nih.govmdpi.comnih.govmdpi.com

The mitochondria also contain two forms of ALDH that can metabolize the this compound adduct. nih.gov Research indicates that one of these mitochondrial ALDH isoforms is particularly efficient at this oxidation. nih.gov Mitochondrial ALDHs are critical for protecting the cell from aldehyde-induced damage, especially given the high metabolic activity and potential for oxidative stress within the mitochondria. mdpi.comnih.gov

Extensive kinetic analysis of the various ALDH isoforms from rat liver has revealed significant differences in their ability to oxidize this compound. nih.gov One of the mitochondrial ALDH isoforms demonstrates the highest efficiency, being 3.5 to 175 times more active than the other mitochondrial and cytosolic ALDH forms, based on comparisons of the V/K ratio (a measure of catalytic efficiency). nih.gov The kinetic parameters suggest that micromolar concentrations of the adduct may accumulate before these enzymes can mediate significant detoxification. nih.gov

Table 1: Kinetic Parameters of Rat Liver ALDH Isoforms for this compound Oxidation

| Enzyme Isoform | Km (µM) | Vmax (nmol/min/mg) | V/K (Vmax/Km) |

| Cytosolic ALDH 1 | 140 | 1.8 | 0.013 |

| Cytosolic ALDH 2 | 280 | 14.0 | 0.050 |

| Mitochondrial ALDH 1 | 200 | 28.0 | 0.140 |

| Mitochondrial ALDH 2 | 8 | 18.2 | 2.28 |

Data sourced from studies on rat liver ALDH. nih.gov Kinetic values are illustrative of the relative efficiencies of the isoforms.

Involvement of Other Oxidative Enzymes

While ALDHs are the primary enzymes responsible for the oxidation of this compound, other enzymes with oxidative capabilities may also play a role in xenobiotic metabolism.

Xanthine (B1682287) oxidase (XO) is a cytosolic enzyme known for its role in purine (B94841) catabolism, where it oxidizes hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgmdpi.com This process can generate reactive oxygen species such as superoxide. wikipedia.orgmdpi.com XO is also capable of metabolizing other substrates, including various aldehydes. wikipedia.orgnih.gov However, the specific role of xanthine oxidase in the direct oxidation of the aldehyde moiety of this compound is not extensively detailed in the available scientific literature.

Reductive Metabolism of the Aldehyde Moiety

One of the metabolic routes for this compound is the reduction of its aldehyde group. This biotransformation is catalyzed by dehydrogenase enzymes, converting the aldehyde into a corresponding alcohol. nih.gov

Alcohol dehydrogenases (ADH) are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of this compound metabolism, rat liver ADH has been shown to catalyze the reductive metabolism of the aldehyde moiety. nih.gov This reaction converts the this compound adduct into its corresponding alcohol, S-(2-hydroxyethyl)glutathione. This conversion is a detoxification step, as the resulting alcohol is generally less reactive and toxic than the precursor aldehyde.

The efficiency of an enzyme in catalyzing a reaction can be described by its kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, with a lower Kₘ indicating a higher affinity of the enzyme for the substrate. Kinetic studies of rat liver ADH have determined the Kₘ value for the reduction of this compound. nih.gov

| Enzyme | Substrate | Kinetic Parameter | Value |

|---|---|---|---|

| Rat Liver Alcohol Dehydrogenase (ADH) | This compound | Kₘ (μM) | 877 |

Comparative Analysis of Oxidative versus Reductive Metabolic Pathways

The metabolic fate of this compound is not limited to reduction. The compound is also a substrate for oxidative metabolism, primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which convert the aldehyde group to a carboxylic acid. nih.gov A comparative analysis of the kinetic parameters for both pathways reveals significant differences in their efficiency.

The reductive pathway mediated by ADH is considered a minor route for the metabolism of this adduct due to its high Kₘ value of 877 μM. nih.gov This suggests a relatively low affinity of ADH for the this compound conjugate.

In contrast, the oxidative pathway appears to be much more efficient. The this compound adduct is oxidized by multiple forms of ALDH found in both the cytosol and mitochondria of rat liver cells. nih.gov Kinetic characterization has shown that one specific form of mitochondrial ALDH is particularly effective, being 3.5 to 175 times more active (based on V/K comparisons) than other mitochondrial and cytosolic ALDH forms. nih.gov This indicates that oxidation is the predominant and more efficient pathway for the detoxification of this compound compared to reduction. nih.gov

Accumulation Dynamics of this compound Under Specific Conditions

The kinetic properties of the enzymes responsible for metabolizing this compound have important implications for its potential to accumulate within the cell. The relatively high Kₘ value for the reductive pathway via ADH suggests that this route of elimination is not significant at low concentrations of the adduct. nih.gov While the oxidative pathway is more efficient, the kinetic parameters for both pathways suggest that micromolar concentrations of the this compound adduct may accumulate before these enzyme systems can mediate significant detoxification. nih.gov

Such accumulation can occur under conditions of increased exposure to acrolein or to parent compounds that are metabolized to acrolein, such as allyl alcohol and the chemotherapeutic agent cyclophosphamide (B585). nih.gov The potential for this reactive aldehyde-glutathione adduct to accumulate before it is detoxified raises the possibility that the adduct itself could play a role in mediating cellular toxicity. nih.gov

Biological Implications and Cellular Process Perturbations Linked to S 2 Aldehydoethyl Glutathione

Contribution to Reactive Oxygen Species Generation

The presence and metabolism of S-(2-Aldehydoethyl)glutathione are intrinsically linked to an environment of oxidative stress. While the adduct itself is a product of scavenging a reactive compound, its formation contributes to the net generation of reactive oxygen species (ROS) primarily by depleting the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH). A decrease in the cellular concentration of antioxidants is associated with an excess generation of ROS nih.gov. The toxicity of acrolein, from which the adduct is formed, involves oxidative stress resulting from the depletion of cellular thiols like glutathione nih.gov.

The formation of this compound impacts the balance of superoxide radicals indirectly. Glutathione plays a role in quenching superoxide radicals nih.gov. The univalent reduction of oxygen leads to the production of superoxide radicals in many biological reactions taylorfrancis.com. By consuming glutathione, the formation of the adduct diminishes the cell's capacity to manage these radicals. This depletion of the GSH pool can lead to an accumulation of superoxide, as the antioxidant defenses are compromised. Superoxide is a primary radical produced when an oxygen molecule receives one electron, and cellular defense against it is crucial mdpi.com.

Glutathione is a direct scavenger of the highly reactive hydroxyl radical clinicsearchonline.orgmdpi.com. The interaction between glutathione and the hydroxyl radical is a key step in cellular protection nih.gov. The synthesis of this compound sequesters glutathione, reducing its availability to neutralize these damaging radicals. The Fenton reaction, involving hydrogen peroxide and ferrous ions, can generate hydroxyl radicals mdpi.com. Glutathione peroxidase, a GSH-dependent enzyme, reduces hydrogen peroxide to water, limiting the substrate for this reaction youtube.com. Therefore, the depletion of GSH through adduct formation can indirectly lead to an increased potential for hydroxyl radical formation by impairing the cell's ability to remove its precursor, hydrogen peroxide.

Interactions with Cellular Antioxidant Defense Systems (Indirectly via Glutathione)

The cellular antioxidant defense system relies heavily on the availability of reduced glutathione (GSH) nih.gov. GSH is a crucial cofactor for several antioxidant enzymes and participates directly in the neutralization of ROS clinicsearchonline.orgnih.gov. The conjugation of acrolein to form this compound directly consumes GSH, thereby perturbing this intricate defense network nih.govnih.gov.

Glutathione is essential for the function of enzymes such as:

Glutathione Peroxidases (GPXs): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using GSH as a reducing agent youtube.comnih.gov.

Glutathione S-Transferases (GSTs): This enzyme family detoxifies various electrophilic compounds by catalyzing their conjugation with GSH nih.gov.

The depletion of the GSH pool via the formation of this compound leads to a reduced capacity for these enzymes to function, leaving the cell more vulnerable to oxidative damage. A deficiency in reduced glutathione strips the cell of its antioxidant reserve, increasing its susceptibility to the damaging effects of ROS clinicsearchonline.org.

Impact of this compound Formation on Antioxidant Defense

| Component of Defense System | Normal Function (Requires GSH) | Consequence of Adduct Formation |

|---|---|---|

| Reduced Glutathione (GSH) | Directly scavenges free radicals (e.g., superoxide, hydroxyl). | GSH is consumed and depleted, reducing direct scavenging capacity. |

| Glutathione Peroxidase (GPX) | Reduces hydrogen peroxide and organic hydroperoxides to non-toxic substances. | Reduced availability of GSH cofactor impairs enzyme activity, allowing peroxides to accumulate. |

| Glutathione S-Transferases (GSTs) | Detoxifies harmful electrophilic compounds via conjugation. | Depletion of GSH substrate limits detoxification pathways for other toxins. |

Proposed Mechanistic Role in Organ-Specific Toxicity

The accumulation of this compound has been implicated as a potential factor in organ-specific damage, particularly in the liver, where both acrolein and glutathione are extensively metabolized.

This compound is a metabolite formed following exposure to acrolein or compounds that are metabolized to acrolein nih.gov. Research on rat liver enzymes has shown that this adduct can be metabolized through both oxidation and reduction pathways, primarily by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH), respectively nih.gov.

Kinetic Parameters of Rat Liver Enzymes for this compound Metabolism

| Enzyme Pathway | Enzyme | Km (µM) | Significance |

|---|---|---|---|

| Oxidation | Mitochondrial ALDH (most efficient form) | - | Oxidizes the adduct to its corresponding acid; considered the primary detoxification route. nih.gov |

| Reduction | Alcohol Dehydrogenase (ADH) | 877 | The high Km value suggests this is a minor metabolic pathway, only significant at high adduct concentrations. nih.gov |

Data derived from studies on rat liver enzymes. nih.gov Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of its maximum. A high Km value indicates lower affinity of the enzyme for the substrate.

Impact on Lipid Peroxidation Induction

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. The formation of this compound contributes to this process by fostering an environment of oxidative stress. Exposure to acrolein has been shown to increase the levels of thiobarbituric-acid-reactive substances (TBARS), which are markers of lipid peroxidation nih.gov.

The mechanism is linked to the depletion of glutathione. The glutathione-dependent antioxidant system is a primary defense against lipid peroxidation nih.gov. Specifically, glutathione peroxidase 4 (GPX4) is a critical enzyme that directly reduces lipid hydroperoxides within cell membranes, a process that requires GSH. By consuming GSH, the formation of this compound impairs the function of GPX4 and other antioxidant systems, allowing lipid peroxidation to proceed unchecked nih.gov. This process can be initiated by ROS, such as the hydroxyl radical, whose prevalence is also indirectly increased by GSH depletion.

Interactions and Cross Talk Within the Broader Glutathione System

Relationship with the Cellular Reduced and Oxidized Glutathione (B108866) (GSH/GSSG) Pool

The formation of S-(2-Aldehydoethyl)glutathione inherently involves the consumption of reduced glutathione (GSH), directly impacting the cellular GSH/GSSG ratio, a critical indicator of the cellular redox state. nih.gov In mammalian cells, GSH is the most abundant non-protein thiol, with concentrations ranging from 1 to 10 mM, and it typically accounts for over 98% of the total glutathione pool. nih.gov The oxidized form, glutathione disulfide (GSSG), makes up the remaining small fraction. nih.gov The conjugation of GSH to electrophilic compounds, such as the aldehyde precursor of this compound, leads to a decrease in the GSH pool and a potential shift in the GSH/GSSG ratio.

Under conditions of extensive exposure to aldehydes, the demand for GSH can outpace its regeneration from GSSG by glutathione reductase (GR), an NADPH-dependent enzyme. nih.gov This can lead to a state of oxidative stress, where the balance is shifted towards the oxidized state. nih.govnih.gov The ratio of GSH to GSSG is a sensitive marker of this balance; even a small decrease in the high cellular concentration of GSH can lead to a significant relative increase in GSSG, signaling a disruption in redox homeostasis. nih.gov

Table 1: Key Components of the Cellular Glutathione Pool

| Component | Description | Typical Cellular Concentration | Role in Relation to this compound |

| Reduced Glutathione (GSH) | The active, reduced form of glutathione. | 1-10 mM | Consumed during the formation of this compound. |

| Oxidized Glutathione (GSSG) | The disulfide form of glutathione, produced upon oxidation of GSH. | Accounts for <2% of the total glutathione pool. | Levels may increase if GSH regeneration is overwhelmed by the formation of glutathione conjugates like this compound. |

| Glutathione Reductase (GR) | An enzyme that reduces GSSG back to GSH, using NADPH as a cofactor. | Activity is crucial for maintaining a high GSH/GSSG ratio. | Its capacity can be challenged by high rates of this compound formation. |

Influence on Glutathione-Dependent Enzyme Activities

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a central role in the detoxification of a wide array of electrophilic compounds by catalyzing their conjugation with GSH. mdpi.comnih.govnih.gov The formation of this compound from an α,β-unsaturated aldehyde is a reaction that can be catalyzed by GSTs. mdpi.com These enzymes bind GSH at their "G-site," which activates the thiol group, making it a more potent nucleophile for attacking the electrophilic substrate held at the adjacent "H-site". mdpi.com

The involvement of GSTs in the formation of this compound highlights the compound's integration into major cellular detoxification pathways. nih.govnih.gov Different GST isoenzymes exhibit varying substrate specificities, and the efficiency of this compound formation can depend on the specific GSTs expressed in a particular tissue or cell type. bond.edu.auwashington.edu By facilitating this conjugation, GSTs protect cellular macromolecules like DNA and proteins from damage by the reactive aldehyde precursor. mdpi.com The resulting this compound conjugate is more water-soluble and can be further metabolized for excretion. nih.gov

The glyoxalase system, comprising the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2), is a critical pathway for the detoxification of reactive α-oxoaldehydes, such as methylglyoxal. nih.govmdpi.com This system also relies on GSH as a cofactor. nih.govnih.gov Glo1 catalyzes the isomerization of the hemithioacetal, which forms spontaneously between GSH and an α-oxoaldehyde, into S-D-lactoylglutathione. mdpi.comnih.gov Glo2 then hydrolyzes this thioester to D-lactate, regenerating GSH in the process. mdpi.comnih.gov

While this compound itself is not a direct substrate for the glyoxalase system, its formation from an aldehyde precursor places it within the broader context of cellular aldehyde management where the glyoxalase system is a key player. The formation of any GSH-aldehyde adduct, including this compound, consumes GSH from the same pool required by the glyoxalase system. nih.govmdpi.com Therefore, high levels of aldehydes leading to the formation of this compound could potentially compete for GSH, thereby indirectly affecting the capacity of the glyoxalase system to detoxify its specific substrates.

Potential for S-Glutathionylation of Proteins (Indirect Link due to Aldehyde Reactivity)

S-glutathionylation is a reversible post-translational modification where glutathione is attached to cysteine residues on proteins, forming a mixed disulfide. nih.govnih.gov This process is a key mechanism in redox signaling and can protect protein thiols from irreversible oxidation under conditions of oxidative stress. researchgate.netbohrium.com While this compound itself is a stable conjugate, its reactive aldehyde precursor can indirectly promote S-glutathionylation.

The presence of reactive aldehydes can contribute to an oxidative environment, which favors the S-glutathionylation of proteins. nih.gov This can occur through several mechanisms, including the depletion of GSH and an increase in the GSSG/GSH ratio, which can shift the cellular redox potential. mdpi.com Furthermore, some GST isoenzymes, such as GSTP1, have been shown to facilitate the S-glutathionylation of other proteins. nih.govnih.gov Given that GSTs are involved in the formation of this compound, there is a potential for cross-talk between these processes. The aldehyde precursor, by inducing oxidative stress and engaging the GST machinery, could indirectly lead to an increase in the S-glutathionylation of susceptible proteins, thereby modulating their function. mdpi.comnih.gov

Table 2: Research Findings on S-Glutathionylation

| Finding | Implication for this compound Context |

| S-glutathionylation is a reversible post-translational modification of protein cysteine residues. nih.govnih.gov | The aldehyde precursor of this compound could indirectly influence this process by altering the cellular redox state. |

| It plays a crucial role in redox signaling and protects proteins from irreversible oxidation. researchgate.netbohrium.com | The formation of this compound is part of a larger cellular response to electrophilic stress that may also involve protein S-glutathionylation. |

| Can be catalyzed by enzymes like Glutathione S-Transferase Pi (GSTP). nih.govnih.gov | Since GSTs can also form this compound, there is a potential for competition or coordinated regulation between these two processes. |

Impact on Cysteine Homeostasis and Recycling within the γ-Glutamyl Cycle

The formation and subsequent metabolism of this compound can influence cysteine homeostasis through its connection to the γ-glutamyl cycle. The γ-glutamyl cycle is responsible for the synthesis and degradation of glutathione. nih.gov GSH is synthesized from its constituent amino acids—glutamate, cysteine, and glycine—in two ATP-dependent steps. researchgate.net The degradation of extracellular GSH is initiated by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an acceptor amino acid and releases cysteinylglycine. nih.gov This dipeptide is then cleaved to cysteine and glycine, which can be taken up by cells for GSH resynthesis. nih.gov

When this compound is formed and eventually metabolized, the cysteine residue within the glutathione molecule is effectively consumed and may be excreted as a mercapturic acid derivative. nih.gov This represents a net loss of cysteine from the cellular pool. Cysteine is often the rate-limiting amino acid for GSH synthesis, so a significant demand for GSH to form conjugates like this compound can deplete cysteine levels. nih.gov This highlights the importance of the γ-glutamyl cycle in recycling the amino acid components of GSH to maintain cysteine homeostasis and support the continued synthesis of GSH for detoxification and antioxidant defense. nih.govnih.gov

Future Research Directions and Unexplored Avenues for S 2 Aldehydoethyl Glutathione Research

Identification of Additional Enzymes Involved in Metabolism or Formation

The formation of S-(2-aldehydoethyl)glutathione, an adduct of glutathione (B108866) (GSH) and the reactive aldehyde acrolein, is a critical step in the detoxification of this toxic compound. While glutathione S-transferases (GSTs) are known to catalyze the conjugation of GSH to a wide range of electrophilic compounds, their specific role and the particular isoforms involved in the formation of this compound warrant further investigation. Future research should focus on identifying the specific GST isozymes responsible for this conjugation reaction in various tissues and organisms.

The metabolism of this compound has been shown to be carried out by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) in rat liver, leading to the formation of the corresponding carboxylic acid or alcohol. nih.gov However, the potential involvement of other enzyme families in the metabolism of this adduct remains an open question. For instance, the role of aldo-keto reductases (AKRs) or other oxidoreductases in the further processing of this compound or its metabolites is an area ripe for exploration. A deeper understanding of the complete enzymatic machinery involved in both the formation and breakdown of this adduct will provide a more comprehensive picture of acrolein detoxification.

| Enzyme Family | Potential Role in this compound Metabolism |

| Glutathione S-Transferases (GSTs) | Catalyzing the initial formation of the this compound adduct from glutathione and acrolein. |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of the aldehyde group of the adduct to a carboxylic acid. |

| Alcohol Dehydrogenases (ADHs) | Reduction of the aldehyde group of the adduct to an alcohol. |

| Aldo-Keto Reductases (AKRs) | Potential for further reduction of the aldehyde or its metabolites. |

| Other Oxidoreductases | Possible involvement in other metabolic transformations of the adduct. |

Investigation of Specific Transporter Systems for the Adduct

The transport of glutathione conjugates (GS-X) out of the cell is a crucial step in their elimination from the body. Members of the ATP-binding cassette (ABC) transporter superfamily, such as the multidrug resistance-associated proteins (MRPs), are known to be responsible for the efflux of a wide variety of GS-X compounds. nih.gov Given that this compound is a glutathione S-conjugate, it is highly probable that its cellular export is mediated by one or more of these transporters.

Future research should aim to identify the specific ABC transporters, such as MRP1 (ABCC1), MRP2 (ABCC2), or others, that recognize and transport this compound. nih.gov Investigating the substrate specificity and transport kinetics of these transporters for this particular adduct will be essential. Furthermore, the expression and regulation of these transporters in different tissues and under conditions of acrolein exposure could have significant implications for understanding individual differences in susceptibility to acrolein-induced toxicity.

Detailed Characterization of Downstream Signaling Pathways Initiated by Adduct Presence

The formation of this compound represents a significant depletion of the intracellular glutathione pool, which can have profound effects on cellular redox homeostasis and signaling. nih.gov Glutathione depletion is a known trigger for a variety of downstream signaling pathways, including those involved in oxidative stress responses, inflammation, and apoptosis. nih.govnih.gov

A critical area for future research is to delineate the specific signaling cascades that are activated by the presence of this compound. This could involve investigating the activation of transcription factors such as Nrf2, which regulates the expression of antioxidant genes, or the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK. frontiersin.org Understanding how the formation of this adduct is sensed by the cell and how this information is transduced into specific cellular responses will provide valuable insights into the mechanisms of acrolein-induced cell damage and potential therapeutic interventions. The formation of protein and DNA adducts by reactive aldehydes can also trigger specific signaling pathways related to cell cycle arrest and apoptosis. mdpi.com

Comparative Analysis of this compound Metabolism Across Diverse Organisms

Significant species-specific differences have been observed in the levels of glutathione and the activities of glutathione-related enzymes. It is therefore highly likely that the metabolism of this compound also varies considerably between different organisms. A comprehensive comparative analysis of the formation, metabolism, and transport of this adduct across a range of species is a crucial, yet unexplored, research avenue.

Such studies could involve in vitro experiments using liver microsomes or hepatocytes from different species to compare the rates of adduct formation and metabolism. Additionally, in vivo studies in various animal models would provide a more complete picture of the pharmacokinetic and pharmacodynamic differences. Understanding these comparative aspects will be vital for extrapolating toxicological data from animal models to humans and for assessing the environmental impact of acrolein on diverse ecosystems.

| Research Area | Potential for Comparative Analysis |

| Enzyme Kinetics | Comparing the Vmax and Km of enzymes involved in this compound formation and metabolism across different species. |

| Gene Expression | Analyzing the expression levels of relevant GSTs, ALDHs, and ADHs in various organisms. |

| Transporter Activity | Investigating the efficiency of ABC transporters in exporting the adduct in different species. |

| In Vivo Metabolite Profiling | Identifying and quantifying the metabolites of this compound in the urine and tissues of diverse organisms. |

Exploration of Novel Biological Roles Beyond Oxidative Stress and Toxicity

While the primary role of this compound formation is considered to be detoxification, it is conceivable that this adduct may have other, more subtle biological roles. The covalent modification of glutathione, a key cellular signaling molecule, could potentially modulate various cellular processes.

Future research could explore whether this compound itself can act as a signaling molecule, for instance, by interacting with specific proteins or by influencing the activity of enzymes involved in signaling pathways. Furthermore, the formation of this adduct could have downstream effects on gene expression and protein function that are not directly related to oxidative stress. researchgate.netnih.gov For example, studies on glutathione have revealed its role in sequestering other aldehydes, such as acetaldehyde, suggesting a broader function in aldehyde homeostasis. Investigating whether this compound has similar or distinct roles would be a novel and exciting area of research. The potential for this adduct to form further covalent modifications with other cellular macromolecules also warrants investigation.

Q & A

Q. What validated analytical methods exist for quantifying S-(1,2-dicarboxyethyl)glutathione in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB) is the most sensitive and reproducible method. Derivatization converts the compound into a UV-absorbing derivative detectable at 375 nm. The linear detection range is 4.05–815 μmol/L , with recovery rates of 90.0 ± 3.2% in bovine lens homogenates. Hydrolysis of the compound with 5.7 M HCl at 105°C for 9 hours, followed by re-derivatization, confirms peak identity .

Q. What is the physiological role of S-(1,2-dicarboxyethyl)glutathione in lens tissue?

- Methodological Answer : The compound is implicated in cataractogenesis . Its concentration in rat lenses decreases by 50% within 48 hours and 70% by day 10 during galactose-induced cataract formation, correlating with free amino acid depletion. This suggests a role in redox homeostasis or detoxification of reactive carbonyls (e.g., methylglyoxal) .

Q. How can researchers distinguish S-(1,2-dicarboxyethyl)glutathione from its stereoisomers in HPLC analysis?

- Methodological Answer : Stereoisomers arise from the asymmetric carbon in the dicarboxyethyl group. Resolve them using:

- High-voltage paper electrophoresis (pH 3.1 buffer) to separate isomers based on mobility differences (e.g., 1.9 relative to aspartate) .

- Chiral HPLC columns or post-hydrolysis analysis of derivatives (e.g., DNFB-treated hydrolysates yield distinct glycine/glutamic acid ratios) .

Advanced Research Questions

Q. How should researchers address contradictions in reported concentrations of S-(1,2-dicarboxyethyl)glutathione across species?

- Methodological Answer : Discrepancies (e.g., higher levels in rabbit lenses vs. bovine) may stem from:

- Species-specific metabolism : Use DEAE-Sephadex A-25 columns to isolate the compound from interfering thiols (e.g., glutathione) before derivatization .

- Sample preparation variability : Homogenize lenses in methanol/water (70:30) to prevent enzymatic degradation .

- Validation : Cross-check with amino acid analyzers or mass spectrometry to confirm structural integrity .

Q. What experimental designs are optimal for studying the in vivo dynamics of S-(1,2-dicarboxyethyl)glutathione during oxidative stress?

- Methodological Answer :

- Time-course studies : Monitor levels at intervals (e.g., 24h, 48h, 5d, 10d) in galactose-fed rats to capture early depletion kinetics .

- Knockdown/overexpression models : Use transgenic organisms (e.g., Arabidopsis with modified glutathione-dependent formaldehyde dehydrogenase) to study biosynthesis pathways .

- Isotopic labeling : Trace metabolic fate using ¹³C-labeled precursors (e.g., [U-¹³C]glucose) to identify degradation products .

Q. How can stereoisomerization of S-(1,2-dicarboxyethyl)glutathione impact data interpretation?

- Methodological Answer : Stereoisomers (e.g., from non-enzymatic reactions with fumarate/maleate) produce dual HPLC peaks (retention times: 13.6–17.6 min) that complicate quantification. Mitigate this by:

- Synthesizing optically pure standards via L-bromosuccinic acid and L-cysteine reactions under controlled pH (NaOH/Na₂CO₃) .

- Applying kinetic resolution : Use enantiomer-selective enzymes (e.g., glutathione reductase) to isolate active isomers .

Q. What statistical approaches are recommended for analyzing low-abundance S-(1,2-dicarboxyethyl)glutathione in complex matrices?

- Methodological Answer :

- Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions (common in lens homogenates).

- Multivariate regression : Correlate levels with cataract severity scores (e.g., lens opacity indices) while controlling for covariates (e.g., age, diet) .

- Limit of detection (LOD) : Report LOD as 4.08 μg/ml for S-(1,2-dicarboxyethyl)glutathione and 1.45 μg/ml for its cysteine analog .

Methodological Challenges and Solutions

Q. How to resolve poor recovery rates during extraction of S-(1,2-dicarboxyethyl)glutathione from tissue samples?

- Solution :

- Optimize homogenization: Use methanol/water (70:30) to precipitate proteins while preserving the compound .

- Add N-ethylmaleimide (NEM) to block thiol groups and prevent adduct formation .

- Validate recovery via spiked samples (e.g., 90.0 ± 3.2% in bovine lenses) .

Q. What controls are essential when studying S-(1,2-dicarboxyethyl)glutathione in cataract models?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.